molecular formula C21H40O2 B157279 Methyl cis-11-eicosenoate CAS No. 2390-09-2

Methyl cis-11-eicosenoate

Cat. No. B157279
CAS RN: 2390-09-2
M. Wt: 324.5 g/mol
InChI Key: RBKMRGOHCLRTLZ-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl cis-11-eicosenoate is a fatty acid methyl ester that is of interest in various biochemical and metabolic studies. While the provided papers do not directly discuss methyl cis-11-eicosenoate, they do provide insights into the synthesis and properties of closely related compounds, which can be informative for understanding the chemical nature and potential synthesis routes for methyl cis-11-eicosenoate.

Synthesis Analysis

The synthesis of related fatty acid methyl esters involves multiple steps, including the use of hydrazine reduction, Wittig reactions, and catalytic processes. For instance, the preparation of methyl cis,cis,cis-5,8,11-eicosatrienoate from arachidonic acid was achieved through hydrazine reduction, followed by isolation using chromatographic techniques . Similarly, the synthesis of methyl 11,14,17-eicosatrienoate involved a Wittig coupling and was purified using high-pressure liquid chromatography . These methods suggest potential pathways for synthesizing methyl cis-11-eicosenoate, which may involve analogous reactions and separation techniques.

Molecular Structure Analysis

The molecular structure of fatty acid methyl esters is typically confirmed using spectral studies, such as nuclear magnetic resonance spectroscopy and mass spectrometry . These techniques allow for the determination of the position of double bonds and the confirmation of the cis configuration in the fatty acid chains. The structural analysis is crucial for ensuring the correct synthesis of the desired compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of fatty acid methyl esters are complex and require precise control over reaction conditions. For example, the synthesis of methyl 14-hydroxy-(all-cis)-5,8,11-tetradecatrienoate involved a Cu(I) catalyzed propargylic substitution, partial reduction of a diyne to a cis,cis-diene, and a Wittig reaction to form the all-cis skipped triene . These reactions are indicative of the types of chemical transformations that may be applicable to the synthesis of methyl cis-11-eicosenoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of fatty acid methyl esters, such as methyl cis-11-eicosenoate, are influenced by the length of the carbon chain and the position and configuration of double bonds. The papers describe the synthesis of deuterium-labeled fatty acid methyl esters, which are used in human metabolism studies to trace the metabolic fate of these compounds . The isotopic purity and the removal of trans isomers are important considerations in the synthesis and analysis of these compounds, as they affect the physical properties and biological activity.

Scientific Research Applications

Immune System Stimulation

Methyl cis-11-eicosenoate has been studied for its immune-stimulatory effects. A study found that this compound, along with other derivatives from bee venom, can stimulate the immune system and may have potential as vaccine adjuvants. It was shown to influence the secretion of cytokines like IL-1β and IL-10 in THP-1 macrophages, suggesting a complex mechanism of action and a role in pro-inflammatory stimuli (Alqarni et al., 2019).

Metabolic Profiling

Metabolomic profiling using methyl cis-11-eicosenoate can help understand macrophage behavior. Comprehensive untargeted metabolic profiling using techniques like liquid chromatography mass spectrometry (LC-MS) can confirm the ability of eicosanoids, including methyl cis-11-eicosenoate, to trigger the immune system. The study showed significant changes in the levels of metabolites in glycolysis, tricarboxylic acid cycle, and fatty acids metabolism when treated with this compound (Alqarni et al., 2019).

Antibacterial Properties

A study on the antibacterial activity of naturally occurring unsaturated fatty acids from Prunus japonica identified methyl cis-11-eicosenoate as one of the isolated compounds. However, it was found to be inactive against Propionibacterium acnes, the acne-causing anaerobic bacterium, highlighting the selectivity of fatty acids in antibacterial activities (Sultan et al., 2009).

Chemical Synthesis and Analysis

Methyl cis-11-eicosenoate has been a subject in the synthesis and analysis of various chemical compounds. Studies have explored its synthesis, structural characteristics, and the formation of derivatives, contributing to a broader understanding of fatty acid chemistry and potential applications in various biochemical studies (Rakoff, 1993); (Ito et al., 1984).

Fatty Acid Biosynthesis

Research on the biosynthesis of long-chain fatty acids, particularly in plant seeds, has included methyl cis-11-eicosenoate. Studies have focused on understanding its role in the production of triacylglycerols and its biosynthesis from various precursors, contributing to the knowledge of plant lipid metabolism (Pollard & Stumpf, 1980).

properties

IUPAC Name

methyl (Z)-icos-11-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11H,3-9,12-20H2,1-2H3/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKMRGOHCLRTLZ-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl cis-11-eicosenoate

CAS RN

2390-09-2
Record name cis-11-Eicosenoic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2390-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl cis-icos-11-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
168
Citations
C Wohlfarth - Viscosity of Pure Organic Liquids and Binary Liquid …, 2017 - Springer
Viscosity of methyl cis-11-eicosenoate … Viscosity of methyl cis-11-eicosenoate … methyl cis-11-eicosenoate …
Number of citations: 0 link.springer.com
L Canoira, R Alcantara, MJ García-Martínez… - Biomass and …, 2006 - Elsevier
… The separation of the fatty acid methyl esters (the fraction rich in FAME, 79% FAME mixture; 21% fatty alcohols; 51% of methyl cis-11-eicosenoate) from the fatty alcohols rich fraction (72…
Number of citations: 0 www.sciencedirect.com
AM Alqarni, T Dissanayake, DJ Nelson, JA Parkinson… - Vaccines, 2019 - mdpi.com
… methyl cis-11-eicosenoate and cis-11… methyl cis-11-eicosenoate and cis-11-eicosenoic acid. These findings support the proposed actions of (Z)-11-eicosenol, methyl cis-11-eicosenoate …
Number of citations: 0 www.mdpi.com
EG Hammond, D Duvick, T Wang, H Dodo… - Journal of the American …, 1997 - Springer
… by comparing its retention time and mass spectrum with that of authentic methyl 11-oxoundecanoate generated by ozonolysis of an authentic sample of methyl cis-11-eicosenoate [mass …
Number of citations: 0 link.springer.com
MZ Sultan, KM Lee, SS Moon - Advances in Traditional Medicine, 2009 - academia.edu
… ), methyl linoleate (66.1 mg), and methyl cis-11-eicosenoate (107.2 mg). Their structures were … However, cis-11-eicosenoic acid, methyl linoleate, and methyl cis-11-eicosenoate showed …
Number of citations: 0 www.academia.edu
M Zoccali, KA Schug, P Walsh, J Smuts… - … of Chromatography A, 2017 - Elsevier
… Regarding the bio-diesel sample, the target analytes were in the range 158.7–7673.3 mg L −1 (±∼10%) respectively for Methyl cis-11-eicosenoate and for Methyl oleate. As shown in …
Number of citations: 0 www.sciencedirect.com
SP Chang, JA Rothfus - Journal of the American Oil Chemists' …, 1996 - Wiley Online Library
… Effect of cooling on thermal behavior of methyl cis-11eicosenoate. Conditions as in Figure 1. … TABLE 4 Effect of Cooling on Methyl cis-11 -Eicosenoate (11-EAME) Transltions a …
Number of citations: 0 aocs.onlinelibrary.wiley.com
JL Iverson, D Firestone, W Horwitz - Journal of the Association of …, 1963 - academic.oup.com
… The fraction collected from preparative chromatography was ozonized, and methyl oleate, methyl cis-11-eicosenoate, and methyl erucate (methyl cis-13 docosenoate) (22:1) were also …
Number of citations: 0 academic.oup.com
C Sun, L Jia, B Xi, L Wang, X Weng - Industrial Crops and Products, 2017 - Elsevier
… as oleic acid and methyl cis-11-eicosenoate, show the best … kernel oil, and methyl cis-11-eicosenoate accounted for 20.37% … of oleic acid, methyl cis-11-eicosenoate acid, and linoleic …
Number of citations: 0 www.sciencedirect.com
G Pathak, D Das, K Rajkumari, SL Rokhum - Green Chemistry, 2018 - pubs.rsc.org
Today, biodiesel, a renewable, non-toxic and environmentally friendly fuel, is attracting increasing attention worldwide as an alternative to fossil fuel. In the present study, waste biomass-…
Number of citations: 0 pubs.rsc.org

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